molecular formula C20H18FN3O2S B2611589 N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide CAS No. 1007550-69-7

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

Cat. No.: B2611589
CAS No.: 1007550-69-7
M. Wt: 383.44
InChI Key: BLMPQZDBKSOXPN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a fluorophenyl group, and a dimethylbenzamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit histone deacetylase 3 (hdac3) with an ic50 value of 80 nm .

Mode of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might interact with this enzyme, leading to changes in gene expression and cellular function.

Biochemical Pathways

Hdac3, a potential target of this compound, is known to play a crucial role in various cellular processes, including cell cycle progression, apoptosis, and differentiation . Therefore, the inhibition of HDAC3 could potentially affect these pathways.

Result of Action

Based on its potential inhibition of hdac3 , it can be inferred that it might lead to changes in gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a dimethylbenzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Halogenated reagents and catalysts are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Its thieno[3,4-c]pyrazole core and specific functional groups make it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S/c1-12-3-4-14(9-13(12)2)20(25)22-19-17-10-27(26)11-18(17)23-24(19)16-7-5-15(21)6-8-16/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQZDBKSOXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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